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molecular formula C11H9ClFNOS B8704624 3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone CAS No. 591781-26-9

3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone

Cat. No. B8704624
M. Wt: 257.71 g/mol
InChI Key: LDWGPUOBZGUBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730790B2

Procedure details

In other embodiments, the synthesis of racemic monochloroflosequinan is carried out as a three step procedure, as described in more detail in Example 2. Briefly, in the first step, racemic flosequinan is reduced to desoxyflosequinan (7-fluoro-1-methyl-3-methylthio-4-quinolone). In the second step, desoxyflosequinan is chlorinated using N-chlorosuccinimide, to produce chlorodesoxyflosequinan (3-chloromethylthio-7-fluoro-1-methyl-4-quinolone). In the third step, chlorodesoxyflosequinan is subjected to oxidation to produce 3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (monochloroflosequinan). Such oxidation may be accomplished using hydrogen peroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-fluoro-1-methyl-3-methylthio-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:8]2[CH:9]=[C:10]([F:13])[CH:11]=[CH:12][C:7]=2[C:5](=[O:6])[C:4]([S+:14]([O-])[CH3:15])=[CH:3]1.FC1C=C2C(C(=S)C(C)=CN2C)=CC=1.[Cl:31]N1C(=O)CCC1=O>>[Cl:31][CH2:15][S:14][C:4]1[C:5](=[O:6])[C:7]2[C:8](=[CH:9][C:10]([F:13])=[CH:11][CH:12]=2)[N:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C(=O)C2=C1C=C(C=C2)F)[S+](C)[O-]
Step Two
Name
7-fluoro-1-methyl-3-methylthio-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C(C(=CN(C2=C1)C)C)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In other embodiments, the synthesis of racemic monochloroflosequinan

Outcomes

Product
Name
Type
product
Smiles
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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